molecular formula C990H1529N263O299S7 B1143576 Somatropin CAS No. 12629-01-5

Somatropin

Katalognummer B1143576
CAS-Nummer: 12629-01-5
Molekulargewicht: 22124.12
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

Somatropin synthesis has evolved significantly, with one of the earliest methods involving the expression of the hormone in Escherichia coli using a chemically synthesized gene. This groundbreaking approach marked the first instance of producing a functional polypeptide from a gene of chemically synthesized origin (Itakura et al., 1977). Recent advancements have focused on improving the synthesis process to enhance yield and purity. For instance, the analytical characterization of NOTA-modified somatropins highlights the importance of understanding the modification's nature and extent on the biological properties of the bioconjugate, impacting pharmacokinetics and binding affinity (Bracke et al., 2014).

Molecular Structure Analysis

The molecular structure of somatropin is complex, consisting of a single polypeptide chain that includes 191 amino acids. It features four helices necessary for its interaction with the growth hormone receptor. Structural studies, such as those by Sami (2007), have provided insights into its function and interaction mechanisms, revealing that certain domains of GH could be related to its functions, and specific amino acid residues play crucial roles in receptor binding and hormone stability (Sami, 2007).

Chemical Reactions and Properties

Somatropin's chemical properties are pivotal for its biological function. It undergoes specific reactions, such as binding to its receptor, initiating a cascade of events leading to growth promotion. The interaction of somatropin with receptors has been extensively studied, revealing its ability to bind to two receptor molecules, thereby exhibiting its full biological activity. Such interactions are crucial for understanding its therapeutic effects and potential side effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of somatropin, such as its solubility, stability, and molecular weight, are essential for its clinical application. These properties determine the hormone's shelf life, optimal storage conditions, and administration routes. Research focusing on these aspects ensures the effective and safe use of somatropin in therapy.

Wissenschaftliche Forschungsanwendungen

Clinical Effectiveness in Children's Growth Disorders

Somatropin (Genotropin) has been primarily studied for its efficacy in treating children with various growth disorders. A systematic review has emphasized its clinical effectiveness in treating children with conditions such as growth hormone deficiency, Prader-Willi syndrome, Turner syndrome, chronic renal insufficiency, and children born small for gestational age. The review, however, also pointed out the scarcity of long-term randomized controlled trials (RCTs) reporting final height data and qualitative outcomes like quality of life, indicating a reliance on observational data for therapy information (Loftus et al., 2010).

Treatment of Prader-Willi Syndrome

Recombinant somatropin has been used as a therapeutic option in Prader-Willi syndrome, showing benefits in terms of stature and psychomotor development in children, as well as improved body composition in both children and adults. The review highlights that, despite some safety concerns, the treatment is generally considered safe (Piloto, 2018).

Enhancing Patient Support Programs

Designing effective patient support programs for individuals being treated with somatropin is crucial for maximizing treatment success. A behavior change wheel approach has been utilized to create a patient support program comprising personalized questionnaires, tailored reminder and support SMS text messages, nurse-led phone calls, and Easypod connect, an automated electronic autoinjector drug-delivery device. This comprehensive approach aims to improve patient adherence and treatment outcomes (Malik et al., 2020).

Potential in Reproductive Function Enhancement in Dairy Cows

Somatotropin is being explored for its potential to enhance reproductive function in dairy cows. The hormone plays a crucial role in normal ovarian function, possibly mediated through IGF-I. Although higher milk yields are generally antagonistic to reproductive performance, low doses of somatotropin in early lactation may improve reproductive function, suggesting a nuanced relationship between somatotropin treatment and dairy cow productivity (Deluyker, 1993).

Safety And Hazards

Somatropin has side effects and warnings associated with its use. You should not use somatropin if you have cancer, diabetic retinopathy, or if you are being treated for Prader-Willi syndrome and you are overweight or have severe breathing problems . Serious breathing problems may occur in patients with Prader-Willi syndrome who use somatropin .

Zukünftige Richtungen

Long-acting human growth hormone products like Somatrogon and Somapacitan are being developed for the treatment of growth hormone deficiency . These products have received approval in some regions and have shown non-inferiority to daily GH injections . These developments may improve patient adherence, quality of life, and clinical outcomes, particularly in patients with poor adherence to daily GH injections .

Eigenschaften

CAS-Nummer

12629-01-5

Produktname

Somatropin

Molekularformel

C990H1529N263O299S7

Molekulargewicht

22124.12

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.